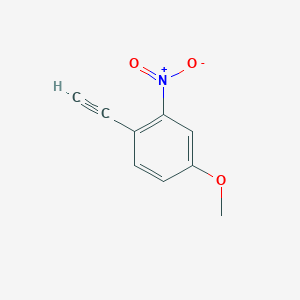
1-Ethynyl-4-methoxy-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-4-methoxy-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with an ethynyl group at the first position, a methoxy group at the fourth position, and a nitro group at the second position. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-methoxy-2-nitrobenzene can be synthesized through several synthetic routes One common method involves the nitration of 1-ethynyl-4-methoxybenzene using nitric acid and sulfuric acid under controlled conditions
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts to improve yield and selectivity. The production process must be carefully controlled to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-4-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions are common, with reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted benzene derivatives.
Applications De Recherche Scientifique
1-Ethynyl-4-methoxy-2-nitrobenzene has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-ethynyl-4-methoxy-2-nitrobenzene exerts its effects depends on the specific application. For example, in biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary depending on the context of the research.
Comparaison Avec Des Composés Similaires
1-Nitro-4-methoxybenzene
1-Ethynyl-2-nitrobenzene
1-Methoxy-2-nitrobenzene
1-Ethynyl-3-nitrobenzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C9H7NO3 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
1-ethynyl-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H7NO3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h1,4-6H,2H3 |
Clé InChI |
ZVPJQWMSVSWWPG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C#C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















